Piperidine, 1-(2-phenylethyl)-, 1-oxide
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Overview
Description
Piperidine, 1-(2-phenylethyl)-, 1-oxide: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-phenylethyl)-, 1-oxide typically involves the reaction of piperidine with 2-phenylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the 1-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(2-phenylethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent amine.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate
Major Products:
Oxidation: Formation of N-oxides
Reduction: Formation of the parent amine
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Chemistry: Piperidine, 1-(2-phenylethyl)-, 1-oxide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used as a reference compound in the development of new drugs.
Medicine: Piperidine derivatives, including this compound, have shown potential as analgesics, anti-inflammatory agents, and central nervous system (CNS) stimulants. Research is ongoing to explore their therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-phenylethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine, 1-(2-phenylethyl)-: Lacks the oxide functional group, resulting in different chemical properties.
Piperidine, 1-(2-phenoxyethyl)-: Contains a phenoxyethyl group instead of a phenylethyl group, leading to variations in reactivity and applications.
Piperidine, 1-(3-phenoxypropyl)-: Has a longer alkyl chain, affecting its physical and chemical properties.
Uniqueness: Piperidine, 1-(2-phenylethyl)-, 1-oxide is unique due to the presence of the oxide functional group, which imparts distinct chemical reactivity and potential applications. The combination of the piperidine ring, phenylethyl group, and oxide functionality makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
102161-51-3 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-oxido-1-(2-phenylethyl)piperidin-1-ium |
InChI |
InChI=1S/C13H19NO/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
InChI Key |
AWMSAHZDWMXZES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](CC1)(CCC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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